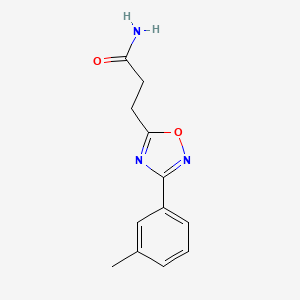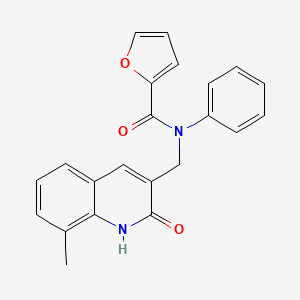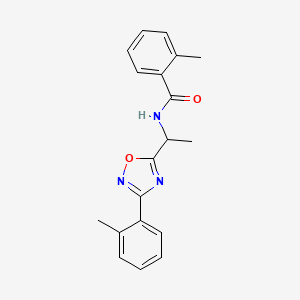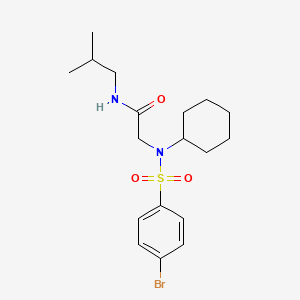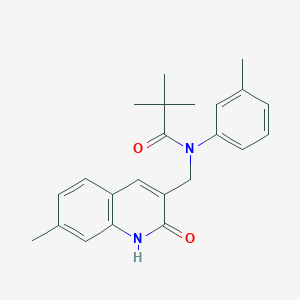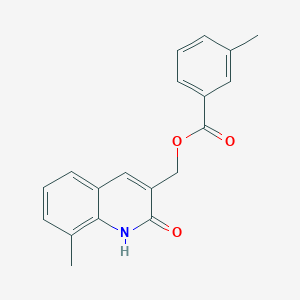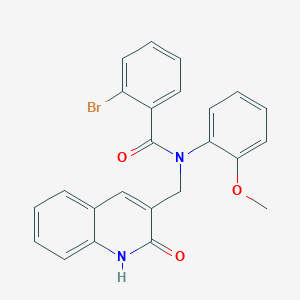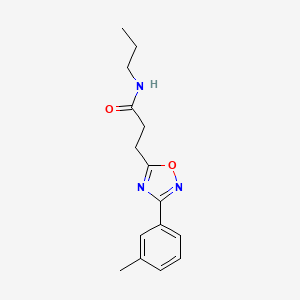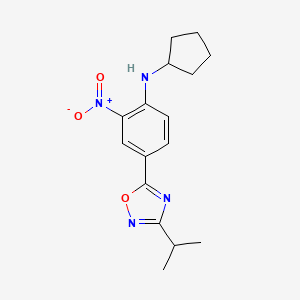
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CPI-455, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds, which are known for their diverse range of biological activities. CPI-455 has been found to have a number of interesting properties, including its ability to modulate protein-protein interactions and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves its ability to bind to specific proteins and modulate their interactions. As mentioned earlier, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline binds to MDMX and disrupts its interaction with p53. This disruption leads to the activation of p53 and the induction of apoptosis in cancer cells. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate protein-protein interactions, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline for lab experiments is its specificity for certain proteins. Because it binds to specific proteins, it can be used to study the role of those proteins in various biological processes. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have good pharmacokinetic properties, meaning that it is able to reach its target tissues and exert its effects. However, one limitation of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline as a therapeutic agent for cancer. Because of its ability to disrupt the interaction between MDMX and p53, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has the potential to be a powerful cancer treatment. Additionally, research on the neuroprotective effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may lead to its development as a treatment for neurodegenerative diseases. Finally, further studies on the biochemical and physiological effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may uncover new applications for this compound in the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps, beginning with the reaction between cyclopentylamine and 2-nitroaniline to form N-cyclopentyl-2-nitroaniline. This intermediate is then reacted with isopropyl chloroformate and sodium azide to form the oxadiazole ring. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in scientific research. One of the most interesting properties of this compound is its ability to modulate protein-protein interactions. It has been shown to bind to a specific protein called MDMX, which is known to play a role in the development of cancer. By binding to MDMX, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can disrupt the interaction between MDMX and another protein called p53, which is a tumor suppressor. This disruption can lead to the activation of p53 and the induction of apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)15-18-16(23-19-15)11-7-8-13(14(9-11)20(21)22)17-12-5-3-4-6-12/h7-10,12,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJBAHUZVABIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


